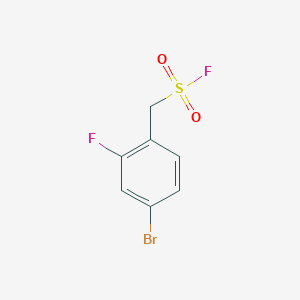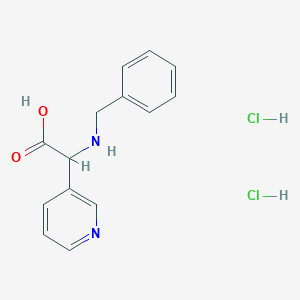![molecular formula C14H14ClF3N2S B1520489 4-Cyclopropyl-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride CAS No. 1240527-65-4](/img/structure/B1520489.png)
4-Cyclopropyl-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride
説明
4-Cyclopropyl-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride is a chemical compound with the CAS Number: 1240527-65-4 . It has a molecular weight of 334.79 and a molecular formula of C14H14ClF3N2S .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H13F3N2S.ClH/c15-14(16,17)10-3-1-2-8(6-10)7-11-12(9-4-5-9)19-13(18)20-11;/h1-3,6,9H,4-5,7H2,(H2,18,19);1H . This indicates that the compound contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 334.79 . The storage temperature is room temperature . Unfortunately, the boiling point and other physical properties are not specified .科学的研究の応用
Heterocyclic Amine Formation in Food
Heterocyclic amines (HCAs), including compounds like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), are formed during the cooking of meat and fish and have been implicated in carcinogenesis. Research has shown that humans are continually exposed to these compounds through their diet, with HCAs detectable in the urine of individuals consuming cooked foods, indicating ongoing exposure to these potential carcinogens (Ushiyama et al., 1991).
Metabolic Activation and DNA Adduct Formation
The metabolic activation of HCAs, such as PhIP and MeIQx, is predominantly catalyzed by enzymes like cytochrome P4501A2 (CYP1A2). The activated forms of these compounds can form DNA adducts, potentially leading to mutations and cancer. The urinary excretion of HCAs and their metabolites varies among individuals, possibly due to genetic differences in metabolic enzymes. This variation could influence individual susceptibility to the carcinogenic effects of dietary HCAs (Suzuki et al., 2008).
Dietary Influence and Intervention Studies
Diet is a significant determinant in the formation of HCA-related biomarkers like serum albumin and hemoglobin adducts. These biomarkers have been proposed as tools to assess dietary exposure to HCAs and could be valuable in understanding the role of HCAs in the etiology of diseases like colon cancer. Intervention studies involving controlled dietary consumption have shown that the intake and metabolism of HCAs can be quantitatively assessed, providing insights into individual exposure levels and potential risk factors (Magagnotti et al., 2000).
Genetic Polymorphisms and Cancer Risk
Genetic polymorphisms in enzymes involved in the metabolism of HCAs, such as CYP1A2, NAT1, NAT2, and SULT1A1, may modulate the risk of diseases like pancreatic cancer. These polymorphisms can affect the individual's ability to metabolize and detoxify HCAs, potentially altering their susceptibility to the carcinogenic effects of these compounds. Studies have suggested a gender-specific influence of these genetic variations, indicating a complex interplay between diet, genetics, and cancer risk (Suzuki et al., 2008).
Safety And Hazards
The compound has a GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other exposed areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
4-cyclopropyl-5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2S.ClH/c15-14(16,17)10-3-1-2-8(6-10)7-11-12(9-4-5-9)19-13(18)20-11;/h1-3,6,9H,4-5,7H2,(H2,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYYSWQWVWLBNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(SC(=N2)N)CC3=CC(=CC=C3)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClF3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropyl-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride | |
CAS RN |
1240527-65-4 | |
| Record name | 2-Thiazolamine, 4-cyclopropyl-5-[[3-(trifluoromethyl)phenyl]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240527-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(2-Methoxyethoxy)acetamido]cyclohexane-1-carboxylic acid](/img/structure/B1520406.png)
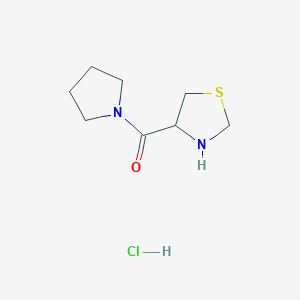
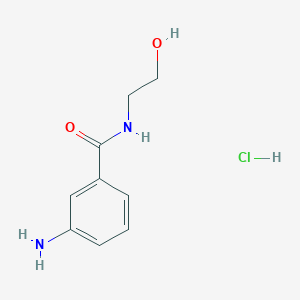
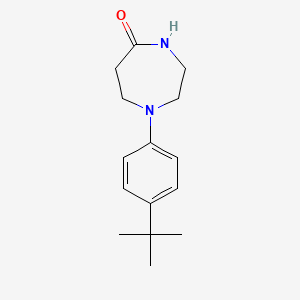
![2-{[2-(4-Bromophenyl)-1,3-thiazol-4-yl]sulfanyl}acetic acid](/img/structure/B1520413.png)
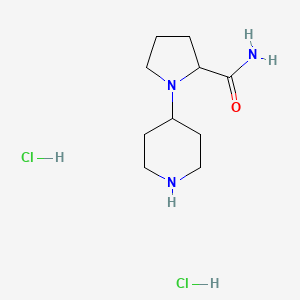
![4-bromo-N-methyl-N-[(3-methylphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B1520416.png)
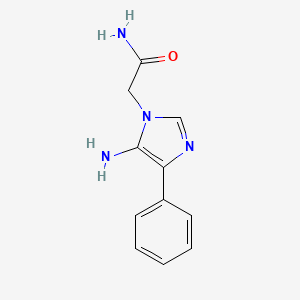
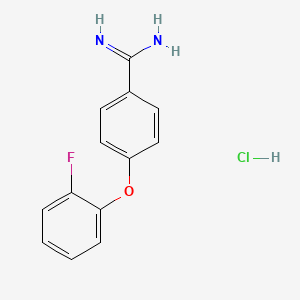
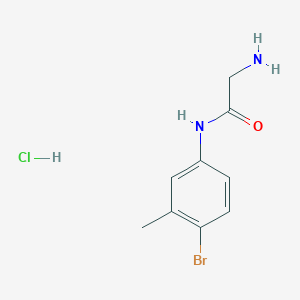
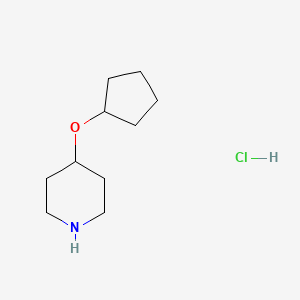
![N,N-dimethyl-1-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfanyl]formamide](/img/structure/B1520425.png)
